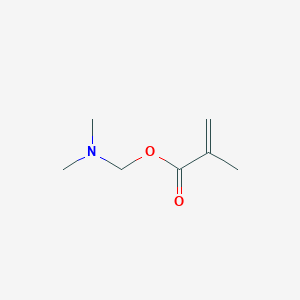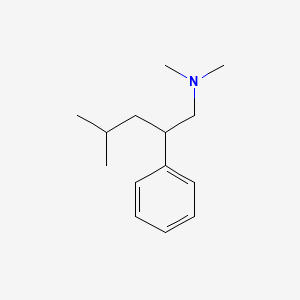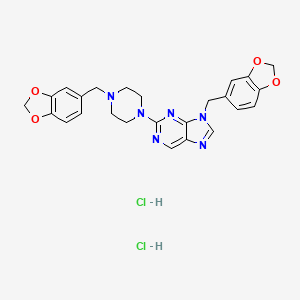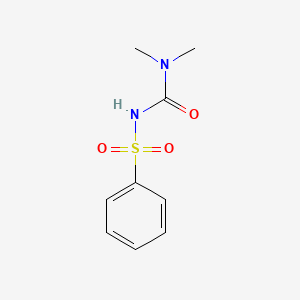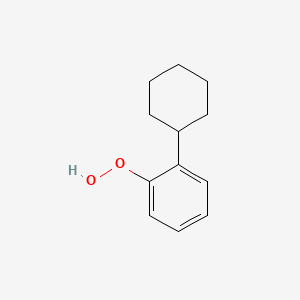
2-Cyclohexylbenzene-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylbenzene-1-peroxol is an organic compound characterized by the presence of a cyclohexyl group attached to a benzene ring, with a peroxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexylbenzene-1-peroxol can be synthesized through the oxidation of cyclohexylbenzene. The process typically involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the selective formation of the peroxide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems can enhance the efficiency of the oxidation process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexylbenzene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can be further oxidized to form different products.
Reduction: The peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of cyclohexylbenzene hydroperoxide and other oxidized derivatives.
Reduction: Formation of cyclohexylbenzene alcohols.
Substitution: Formation of substituted cyclohexylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylbenzene-1-peroxol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexylbenzene-1-peroxol involves the formation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential biological effects. The pathways involved include the activation of oxidative enzymes and the modulation of redox-sensitive signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylbenzene: Lacks the peroxide group but shares the cyclohexyl and benzene structure.
Cumene Hydroperoxide: Similar peroxide functionality but with an isopropyl group instead of a cyclohexyl group.
Benzyl Hydroperoxide: Contains a benzyl group instead of a cyclohexyl group.
Uniqueness
2-Cyclohexylbenzene-1-peroxol is unique due to the presence of both a cyclohexyl group and a peroxide functional group
Eigenschaften
CAS-Nummer |
30305-71-6 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-cyclohexyl-2-hydroperoxybenzene |
InChI |
InChI=1S/C12H16O2/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 |
InChI-Schlüssel |
YAQYQIOWYHHPAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=CC=C2OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


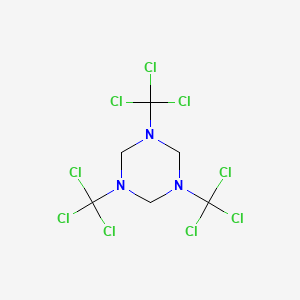
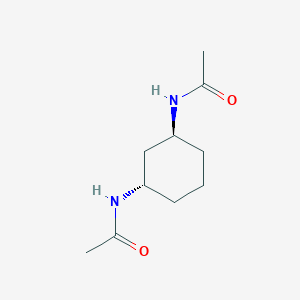
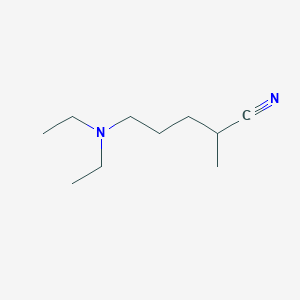
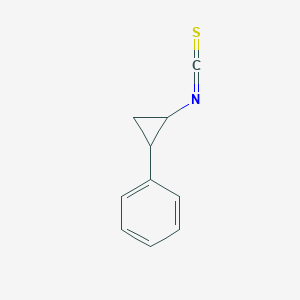
![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
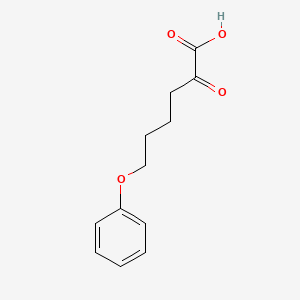
![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)
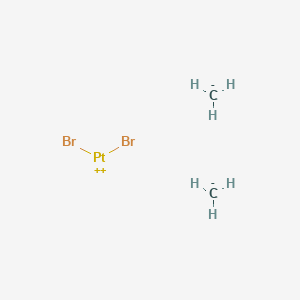
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
